Ethyl (2R,4S)-4-Methyl-1-((S)-1-phenylethyl)piperidine-2-carboxylate
Description
Ethyl (2R,4S)-4-methyl-1-((S)-1-phenylethyl)piperidine-2-carboxylate (hereafter referred to as the target compound) is a chiral piperidine derivative featuring a methyl group at the 4-position, an (S)-1-phenylethyl substituent at the 1-position, and an ethyl ester at the 2-position. Key characteristics include:
- Stereochemistry: The (2R,4S) configuration and (S)-phenylethyl group are critical for its stereochemical profile .
- Physical Properties:
This compound is synthesized via diastereoselective methods, often involving cyclization of amino esters under basic conditions (e.g., KOtBu), as seen in related piperidine derivatives .
Properties
Molecular Formula |
C17H25NO2 |
|---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
ethyl (2R,4S)-4-methyl-1-[(1S)-1-phenylethyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C17H25NO2/c1-4-20-17(19)16-12-13(2)10-11-18(16)14(3)15-8-6-5-7-9-15/h5-9,13-14,16H,4,10-12H2,1-3H3/t13-,14-,16+/m0/s1 |
InChI Key |
VCWVJJJJCQJWOU-OFQRWUPVSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@H](CCN1[C@@H](C)C2=CC=CC=C2)C |
Canonical SMILES |
CCOC(=O)C1CC(CCN1C(C)C2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
Synthetic Route Summary
Step 1: Synthesis of (2R,4S)-4-Methylpiperidine-2-carboxylate (Ethyl ester)
- The piperidine ring is constructed or modified to introduce the 4-methyl substituent with stereochemical control.
- Esterification is performed using ethyl formate or ethanol under acidic or basic catalysis to yield the ethyl ester.
- Example conditions: reflux in ethanol with acid catalyst or direct reaction with ethyl formate.
Step 2: N-Alkylation with (S)-1-Phenylethyl Halide
- The ethyl (2R,4S)-4-methylpiperidine-2-carboxylate is reacted with (S)-1-phenylethyl chloride or bromide in the presence of a base (e.g., potassium carbonate) in an organic solvent such as acetone or dichloromethane.
- Reaction conditions typically involve stirring at room temperature or mild heating to promote substitution on the nitrogen atom.
- This step installs the chiral N-substituent, completing the target molecule.
Step 3: Purification and Isolation
- The product is isolated by extraction, washing with aqueous solutions (e.g., sodium bicarbonate, brine), drying over anhydrous sodium sulfate, and solvent evaporation.
- Final purification is often achieved by recrystallization or chromatography to ensure stereochemical purity and removal of side products.
Representative Reaction Scheme
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | (2R,4S)-4-Methylpiperidine-2-carboxylic acid + Ethanol + Acid catalyst, reflux | Ethyl (2R,4S)-4-methylpiperidine-2-carboxylate (ethyl ester) |
| 2 | Ethyl ester + (S)-1-Phenylethyl chloride + K2CO3 + Acetone, RT to mild heat | This compound |
| 3 | Extraction, washing, drying, recrystallization | Pure target compound |
Notes on Stereochemistry and Purity
- The absolute stereochemistry is maintained by using enantiomerically pure starting materials, such as chiral amino acids or chiral alkylating agents.
- Analytical methods such as chiral HPLC and NMR are employed to confirm stereochemical integrity and purity.
- The compound is used as a reference impurity standard in Argatroban production, thus high purity and stereochemical fidelity are essential.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Starting material stereochemistry | (2R,4S)-4-Methylpiperidine-2-carboxylic acid or derivatives | Chiral pool or asymmetric synthesis |
| Esterification | Ethanol, acid catalyst, reflux, 4-12 h | High yield, mild conditions |
| N-Alkylation base | Potassium carbonate or similar | Mild base to avoid racemization |
| N-Alkylation solvent | Acetone, dichloromethane | Aprotic solvents preferred |
| Reaction temperature | Room temperature to 50 °C | Controlled to maintain stereochemistry |
| Purification | Extraction, drying, recrystallization | To achieve >99% purity |
Research Findings and Industrial Relevance
- The compound is a critical impurity and intermediate in the synthesis of Argatroban, used in quality control and regulatory submissions.
- Patents describe preparation methods focusing on stereochemical control and scalable processes.
- Industrial synthesis emphasizes reproducibility, stereochemical purity, and compliance with ICH guidelines for impurities.
- No major alternative synthetic routes have been widely reported, indicating the described method is the standard approach.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R,4S)-4-Methyl-1-((S)-1-phenylethyl)piperidine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl (2R,4S)-4-Methyl-1-((S)-1-phenylethyl)piperidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Ethyl (2R,4S)-4-Methyl-1-((S)-1-phenylethyl)piperidine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Piperidine Core
Table 1: Key Structural and Functional Differences
Physicochemical and Spectroscopic Differences
Table 2: Spectroscopic Data Comparison
Research Implications
- Medicinal Chemistry : The (S)-phenylethyl group in the target compound may enhance binding to chiral receptors, similar to PROTAC derivatives () but with reduced molecular complexity .
- Material Science: Analogs with radical moieties () demonstrate how piperidine frameworks can be tailored for non-pharmaceutical applications .
- Synthetic Challenges : Stereochemical control in the target compound contrasts with simpler esters (), emphasizing the need for advanced diastereoselective methods .
Biological Activity
Ethyl (2R,4S)-4-Methyl-1-((S)-1-phenylethyl)piperidine-2-carboxylate, also known by its CAS number 1350815-39-2, is a compound belonging to the class of piperidine derivatives. Its unique structure and stereochemistry contribute to its biological activity, making it relevant in various pharmaceutical applications.
The molecular formula of this compound is with a molecular weight of approximately 275.386 g/mol. The compound features a piperidine ring, which is known for its role in various biological activities.
Pharmacological Applications
This compound has been primarily studied for its role in the pharmaceutical industry, particularly in the context of Argatroban formulations. It serves as a working standard and reference standard for quality control (QC) and quality assurance (QA) processes during drug production. This compound is crucial for ensuring compliance with regulatory standards set by agencies like the FDA .
While specific pharmacological mechanisms are not fully elucidated, compounds within the piperidine class often exhibit diverse biological activities, including:
- Nitric Oxide Production : Some studies suggest that related compounds can produce nitric oxide (NO), which plays a significant role in various physiological processes such as vasodilation and immune response modulation .
- Inflammation Modulation : Piperidine derivatives may influence inflammatory pathways by enhancing the synthesis of pro-inflammatory mediators like IL6 and IL8 .
Case Studies
Recent research has highlighted the importance of this compound in toxicity studies associated with drug formulations. These studies aim to assess the safety profile of drugs containing this compound as an impurity or active ingredient. The compound's role in monitoring impurity levels is critical for maintaining drug efficacy and safety .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key spectroscopic techniques for confirming the structure and stereochemistry of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical. For example, the NMR spectrum (400 MHz, CDCl) of the compound shows distinct signals at δ 0.92 (d, J = 6 Hz, 3H) for the methyl group and δ 7.32 (m, 5H) for the aromatic protons, confirming the phenylethyl substituent. The IR spectrum (film) exhibits peaks at 1735 cm, indicative of the ester carbonyl group . Chiral HPLC or polarimetry () should be used to verify enantiomeric purity .
Q. How can the stereochemical configuration of the piperidine ring and phenylethyl substituent be determined?
- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For intermediates, Mosher’s ester analysis or electronic circular dichroism (ECD) can correlate stereochemistry with optical activity. Comparative analysis of NMR coupling constants (e.g., J = 3.6–11.6 Hz for axial-equatorial interactions in the piperidine ring) also aids in assigning relative configurations .
Q. What synthetic routes are available for preparing this compound, and how is diastereoselectivity achieved?
- Methodological Answer : A diastereoselective approach using chiral auxiliaries is common. For example, the (S)-1-phenylethyl group directs stereochemistry during ring closure via kinetic resolution. Key steps include:
- Alkylation of a chiral amine precursor.
- Cyclization under basic conditions (e.g., CsCO) to form the piperidine ring.
- Ethyl esterification using DCC/DMAP coupling.
Diastereomeric excess (de) can exceed 90% with optimized reaction temperatures and solvent polarity .
Advanced Research Questions
Q. How can conflicting NMR data for diastereomers be resolved during synthesis optimization?
- Methodological Answer : Use 2D NMR (COSY, NOESY) to resolve overlapping signals. For example, NOE correlations between the 4-methyl group (δ 0.92) and the piperidine H-2 proton (δ 3.38) confirm their axial/equatorial arrangement. If unexpected peaks arise (e.g., from epimerization), monitor reaction pH and temperature to minimize racemization .
Q. What strategies improve the compound’s metabolic stability in pharmacokinetic studies?
- Methodological Answer : Modify the ester group to a bioisostere (e.g., amide or carbamate) to reduce hydrolysis by esterases. For in vitro assays, incubate the compound with liver microsomes and use LC-MS to identify metabolites. Structural analogs with tert-butyl groups (e.g., tert-butyl (2S,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate) show enhanced stability, suggesting steric hindrance as a key factor .
Q. How does stereochemistry influence binding affinity to biological targets like opioid receptors?
- Methodological Answer : Conduct molecular docking and comparative SAR studies. For instance, the (2R,4S) configuration may align the phenylethyl group with hydrophobic receptor pockets, while the ester carbonyl forms hydrogen bonds. Test enantiomers in receptor-binding assays (IC): the (2S,4R) enantiomer (CAS 74892-82-3) exhibits 10-fold lower activity in μ-opioid models, highlighting stereochemical sensitivity .
Q. What in vitro assays are suitable for evaluating this compound’s cytotoxicity and selectivity?
- Methodological Answer : Use a panel of cell lines (e.g., HEK293, HepG2) and measure IC via MTT assays. Compare results with structurally related compounds (e.g., ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate) to assess scaffold-specific toxicity. Include positive controls (e.g., doxorubicin) and validate selectivity using primary cell cultures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
